Phenyl-D5 isothiocyanate

Vue d'ensemble

Description

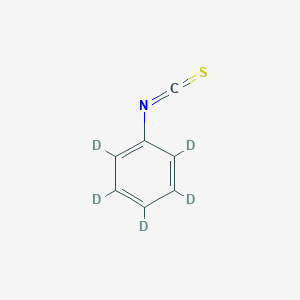

Phenyl-D5 isothiocyanate is a stable isotope-labeled compound, specifically a deuterated version of phenyl isothiocyanate. It is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the phenyl ring. This compound is used extensively in scientific research due to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl-D5 isothiocyanate can be synthesized through the reaction of benzene with thiocyanate ions under specific conditions. The process typically involves the use of a deuterated solvent to ensure the incorporation of deuterium atoms into the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl-D5 isothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles can be used to substitute the isothiocyanate group.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can yield phenyl-D5 thiourea.

Substitution: Substitution reactions can produce a variety of substituted phenyl-D5 compounds.

Applications De Recherche Scientifique

Cancer Research

Phenyl-D5-ITC, like its non-deuterated counterpart, has been studied for its potential anti-cancer properties. Isothiocyanates are known to exhibit chemopreventive effects against various cancers through multiple mechanisms:

- Inhibition of Carcinogenesis : Studies have shown that isothiocyanates can inhibit the initiation and progression of cancer by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, they have been observed to target heat shock proteins, leading to cell cycle arrest and apoptosis in cancer cells .

- Molecular Mechanisms : The compound can affect various molecular targets, including the modulation of phase II detoxifying enzymes, which enhances the detoxification of carcinogens. This mechanism is crucial in preventing the onset of cancer .

- Combination Therapies : Recent studies suggest that Phenyl-D5-ITC may enhance the efficacy of conventional anti-cancer agents when used in combination therapies, providing a promising avenue for improving treatment outcomes in cancers such as leukemia and lung cancer .

Chemical Biology Applications

Phenyl-D5-ITC serves as a valuable tool in chemical biology due to its ability to selectively label proteins and study their interactions:

- Protein Labeling : The deuterated nature of Phenyl-D5-ITC allows for enhanced sensitivity in mass spectrometry applications. This property is particularly useful for studying protein dynamics and interactions in complex biological systems .

- Biomarker Discovery : By utilizing Phenyl-D5-ITC in proteomic analyses, researchers can identify potential biomarkers for disease states. The incorporation of deuterium allows for more precise quantification of protein modifications and interactions .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Phenyl-D5-ITC is crucial for understanding its biological effects:

- Bioavailability : Like other isothiocyanates, Phenyl-D5-ITC exhibits high bioavailability when administered orally. Studies indicate that it can achieve significant plasma concentrations, which are necessary for exerting its biological effects .

- Metabolic Stability : The incorporation of deuterium may enhance the metabolic stability of Phenyl-D5-ITC compared to its non-deuterated form, potentially leading to prolonged activity within biological systems .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of Phenyl-D5-ITC:

Mécanisme D'action

Phenyl-D5 isothiocyanate is compared with other similar compounds such as phenyl isothiocyanate and phenyl isocyanate. While these compounds share structural similarities, this compound is unique due to its deuterated nature, which provides distinct advantages in research applications.

Comparaison Avec Des Composés Similaires

Phenyl isothiocyanate

Phenyl isocyanate

Benzene isothiocyanate

Activité Biologique

Phenyl-D5 isothiocyanate (PITC) is a compound derived from cruciferous vegetables, known for its diverse biological activities, particularly in the fields of cancer prevention and antimicrobial action. This article provides a comprehensive overview of the biological activity associated with PITC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a stable compound characterized by the presence of a phenyl group attached to an isothiocyanate functional group. Isothiocyanates are formed from glucosinolates through enzymatic hydrolysis, primarily influenced by the enzyme myrosinase. The chemical structure allows PITC to interact with various biological targets, contributing to its bioactivity.

1. Anticancer Properties

Numerous studies have highlighted the anticancer effects of PITC. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and disrupt cancer-promoting signaling pathways.

- Mechanisms of Action : PITC targets multiple proteins involved in cell cycle regulation and apoptosis. It has been reported to suppress the Wnt/β-catenin pathway, which is crucial for tumor growth and metastasis .

- Case Study : In a study involving colorectal cancer stem cells, PITC demonstrated significant inhibition of cell growth and induced apoptosis at concentrations ranging from 10 to 30 μM .

| Study | Cancer Type | Effect | Concentration (μM) |

|---|---|---|---|

| Chen et al., 2018 | Colorectal Cancer | Induced apoptosis | 10-30 |

| Ramirez et al., 2018 | Lung Cancer | Enhanced efficacy with conventional agents | N/A |

2. Antimicrobial Activity

PITC exhibits potent antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC for PITC was found to be 1000 µg/mL against both bacterial strains tested .

- Mechanism of Action : The antimicrobial action involves disruption of bacterial membrane integrity, leading to cell death. This was evidenced by changes in surface charge and hydrophilicity of bacterial cells upon treatment with PITC .

| Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| E. coli | 1000 | Membrane disruption |

| S. aureus | 1000 | Membrane disruption |

3. Anti-inflammatory Effects

PITC has been documented to possess anti-inflammatory properties, which may contribute to its anticancer effects by reducing inflammation-related tumor promotion.

- Research Findings : Studies indicate that PITC can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Dosage and Safety

The effective dosages of PITC vary depending on the biological activity being targeted. For anticancer effects, dosages between 10 and 30 μM are often cited as effective for inducing apoptosis in cancer cells . However, further research is necessary to establish safe and effective dosing guidelines for clinical applications.

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFJKGMPGYROCL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.